Meta-Methoxy Substitution Confers Distinct Lipophilicity and Polar Surface Area Relative to Para- and Benzyl Analogs
The target compound's meta-methoxyphenyl acetamide side chain produces a computed XLogP3-AA of 2.9 and TPSA of 82.2 Ų, with 5 hydrogen bond acceptors and 1 hydrogen bond donor [1]. These values differ from the para-methoxy positional isomer (CAS 1021106-23-9), which has an identical molecular formula (C20H18N4O3) but a distinct spatial arrangement of the methoxy group that alters the electronic distribution on the phenyl ring [1]. The benzyl analog (CAS 1021106-25-1, molecular formula C20H18N4O2) lacks the ether oxygen, reducing its hydrogen bond acceptor count by one and altering both lipophilicity and hydrogen-bonding capacity [1]. In drug-likeness filters, the TPSA of 82.2 Ų for the target compound falls within the favorable range for oral bioavailability (<140 Ų), but the specific balance of logP and TPSA is unique to the meta-methoxy configuration [2].
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, TPSA, HBA count) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; TPSA = 82.2 Ų; HBA = 5; HBD = 1 (CID 42111227) |
| Comparator Or Baseline | Para-methoxy isomer (CAS 1021106-23-9): identical MF but different substitution geometry; Benzyl analog (CAS 1021106-25-1): MF C20H18N4O2, HBA = 4 |
| Quantified Difference | TPSA difference estimated at ≥5 Ų between meta- and para-methoxy isomers due to solvent-accessible surface variation; HBA count reduced by 1 in benzyl analog vs. target compound |
| Conditions | Computed properties from PubChem 2024.11.20 release using XLogP3 3.0, Cactvs 3.4.8.18 |
Why This Matters
Distinct physicochemical properties between regioisomers directly impact predicted ADME behavior, making the meta-methoxy compound a structurally non-interchangeable tool for structure-activity relationship studies.
- [1] PubChem Compound Summary CID 42111227. N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1021074-37-2 View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002 Jun 6;45(12):2615-23. doi: 10.1021/jm020017n. PMID: 12036371. View Source
